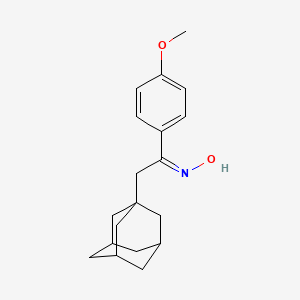
(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound is characterized by the presence of an adamantane moiety, a methoxyphenyl group, and a hydroxylamine functional group. This combination of structural features makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with appropriate enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction can yield the corresponding amine. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways within cells. The hydroxylamine group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins involved in cellular signaling pathways. Additionally, the adamantane moiety can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1-adamantylamine: A simple amine derivative of adamantane.
1-adamantanol: An alcohol derivative of adamantane.
1-adamantanecarboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of both the adamantane moiety and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(NZ)-N-[2-(1-adamantyl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(20-21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,21H,6-12H2,1H3/b20-18- |
Clé InChI |
WZCKOEWWCQVWMI-ZZEZOPTASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N\O)/CC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=NO)CC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)

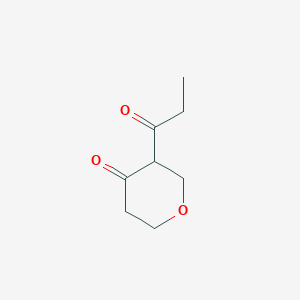


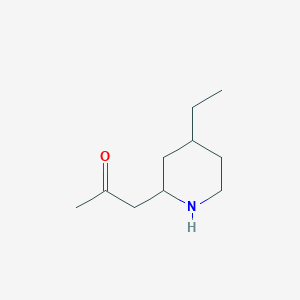
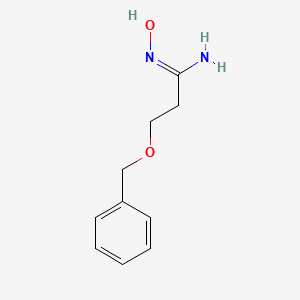
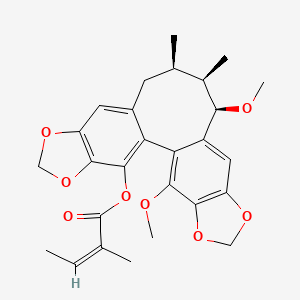
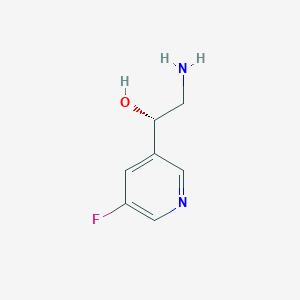
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

